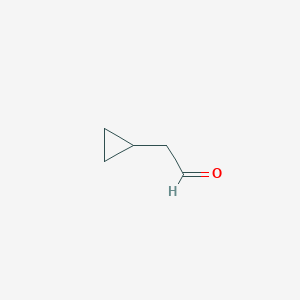

2-Cyclopropylacetaldehyde

Description

Properties

IUPAC Name |

2-cyclopropylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHIBIVYQLRGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437873 | |

| Record name | 2-cyclopropylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56105-19-2 | |

| Record name | 2-cyclopropylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPROPANEACETALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Cyclopropane Alcohols

Primary alcohols bearing cyclopropane rings can be oxidized to aldehydes using mild oxidizing agents. For example:

-

Swern Oxidation : Cyclopropanemethanol is treated with oxalyl chloride (COCl)₂ and dimethyl sulfide (DMS) in dichloromethane, yielding this compound with minimal over-oxidation.

-

Tollens’ Reagent : Silver-ammonia complexes selectively oxidize cyclopropane alcohols to aldehydes under alkaline conditions.

Reduction of Cyclopropane Carboxylic Acids

Lithium aluminum hydride (LiAlH₄) reduces cyclopropane carboxylic acids to primary alcohols, which are subsequently oxidized to aldehydes. However, this two-step process is less efficient than direct methods.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation | CH₂I₂, Zn-Cu | 40–60 | Scalable, uses inexpensive reagents | Moderate yields, side reactions |

| Umpolung Strategy | NHC catalysts | 65–75 | High stereocontrol | Requires specialized catalysts |

| Organocatalytic Rearrangement | Chiral amines | 70–85 | Enantioselective | Indirect product formation |

| Deuterium-Labeled Synthesis | CD₂=CHCH₂Br | 80–90 | High isotopic purity | Costly deuterated reagents |

| Swern Oxidation | (COCl)₂, DMS | 50–65 | Mild conditions | Toxic reagents |

Chemical Reactions Analysis

2-Cyclopropylacetaldehyde undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts for oxidation reactions.

Major products formed from these reactions include cyclopropylacetic acid and 2-cyclopropylethanol .

Scientific Research Applications

2-Cyclopropylacetaldehyde has several scientific research applications:

Synthesis of Tetrahydropyrans: It is used as a substitute for homoallylic alcohols in the synthesis of cis-2,6-disubstituted tetrahydropyrans, which are important intermediates in organic synthesis.

Intramolecular Cyclization: It is involved in the intramolecular cyclization of 2-hydroxycinnamaldehydes, leading to the formation of new compounds with potential biological activity.

Organic Catalysis: It is used in organic catalysis to activate cyclopropanes, leading to the formation of biologically significant spirocyclobutane oxindoles and benzofuranones.

Kinetic Asymmetric Cyclization: It participates in cyclization reactions with enol ethers and aldehydes, producing enantiomerically enriched nitrogen-containing compounds.

Cyanohydrin Synthesis: It is a valuable intermediate in the synthesis of cyanohydrins and their stable dimethyl acetals.

Mechanism of Action

The mechanism of action of 2-cyclopropylacetaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various chemical transformations, including nucleophilic addition, oxidation, and reduction. These reactions are facilitated by the presence of the cyclopropyl group, which can stabilize transition states and intermediates through its unique ring strain and electronic effects .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Aldehyde vs. Carboxylic Acid/Esters : The aldehyde group in this compound is more electrophilic than ester or carboxylic acid groups, enabling faster nucleophilic additions. For instance, it reacts with isatins to form lactones , whereas methyl 2-chloro-2-cyclopropylideneacetate undergoes Michael additions with thioureas .

- Cyclopropane Ring Effects: The ring strain in all compounds enhances reactivity. However, the aldehyde’s smaller size and lower molecular weight (84.12 vs. 165.62 for the amino ester) facilitate faster diffusion in catalytic reactions .

Research Findings and Data

- Asymmetric Catalysis: this compound achieves >90% enantiomeric excess in NHC-catalyzed lactone synthesis, outperforming non-cyclopropane aldehydes in stereoselectivity .

- Synthetic Versatility: Methyl 2-chloro-2-cyclopropylideneacetate enables the synthesis of 5,6,7,8-tetrahydroquinazolinone derivatives with antitumor activity .

- Thermal Stability : Cyclopropylacetic acid decomposes at >200°C , whereas this compound remains stable up to 105°C .

Biological Activity

2-Cyclopropylacetaldehyde (C5H8O), a cyclopropane derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to an acetaldehyde moiety. Its structure can be represented as follows:

This compound exhibits unique reactivity due to the strain in the cyclopropane ring, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that cyclopropane derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various cyclopropanecarboxylic acids demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on aldehyde dehydrogenase (ALDH), an enzyme involved in detoxifying aldehydes in the body. This inhibition could be linked to the formation of reactive intermediates that covalently modify the enzyme, thereby reducing its activity .

Neurochemical Effects

The compound's structural features allow it to interact with neurotransmitter systems. Cyclopropane derivatives have been implicated in modulating glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system. This suggests potential applications in treating neurodegenerative diseases or cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This underscores its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Enzyme Inhibition Profile

In another investigation, the inhibitory effects of this compound on ALDH were assessed using kinetic assays. The compound demonstrated a competitive inhibition pattern with a calculated IC50 value of 25 µM, indicating its potential utility in therapeutic contexts where ALDH activity modulation is desirable.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldehyde Dehydrogenase | Competitive | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The strain in the cyclopropane ring enhances its electrophilic character, allowing it to react with nucleophiles such as thiol groups in enzymes.

- Conformational Affinity : The rigid structure may enhance binding affinity to biological targets, potentially improving selectivity and potency .

- Metabolic Activation : Upon metabolism, it may generate reactive species that further interact with cellular components.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Cyclopropylacetaldehyde in laboratory settings?

- Methodological Answer : Two primary routes are documented:

- Oxidation of 2-Cyclopropylethanol : Use oxygen or hydrogen peroxide with an acid catalyst (e.g., sulfuric acid) under controlled temperatures (60–80°C) to achieve conversion to the aldehyde. This method is scalable and yields ~70–85% purity .

- Grignard Reaction : React cyclopropylmagnesium bromide with acetaldehyde precursors, followed by oxidation (e.g., with PCC or Swern conditions). This approach allows precise control over stereochemistry but requires anhydrous conditions .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates like 2-cyclopropylethanol.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key data should be observed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect a triplet for the aldehyde proton (~9.5–10 ppm) and multiplet signals for cyclopropyl protons (1.0–1.5 ppm) .

- ¹³C NMR : A carbonyl carbon signal at ~200 ppm and cyclopropyl carbons at 10–20 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 84 (M⁺) and fragmentation patterns consistent with cyclopropyl cleavage .

- IR Spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ confirms the aldehyde group .

Q. What are the primary chemical reactions this compound undergoes, and how do its structural features influence reactivity?

- Methodological Answer :

- Nucleophilic Addition : The aldehyde group reacts with amines (e.g., to form imines) or alcohols (e.g., acetal formation). The cyclopropyl ring’s strain enhances electrophilicity at the carbonyl carbon .

- Oxidation/Reduction :

- Oxidation with KMnO₄ yields cyclopropylacetic acid.

- Reduction with NaBH₄ produces 2-cyclopropylethanol, useful for further functionalization .

- Cyclization Reactions : Participates in intramolecular cyclizations (e.g., with 2-hydroxycinnamaldehydes) to form tetrahydropyrans, leveraging the cyclopropyl group’s steric and electronic effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and purity of this compound?

- Methodological Answer :

- Catalyst Selection : For oxidation routes, test heterogeneous catalysts (e.g., MnO₂) to minimize side reactions. In Grignard syntheses, use freshly prepared reagents to avoid moisture contamination .

- Temperature Control : Maintain temperatures below 80°C during oxidation to prevent over-oxidation to carboxylic acids .

- Purification Strategies : Employ fractional distillation (boiling point: 105–106°C) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the aldehyde from byproducts .

Q. What strategies are effective in stabilizing this compound during storage and handling to prevent degradation?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) to inhibit autoxidation. Avoid exposure to light, which accelerates decomposition .

- Stabilization : Add radical scavengers (e.g., BHT) or stabilize as a dimethyl acetal derivative for long-term storage .

- Handling : Use glassware passivated with silane to reduce surface-catalyzed degradation .

Q. How can contradictions in reported synthetic yields be systematically analyzed and resolved?

- Methodological Answer :

- Parameter Variation : Replicate procedures while adjusting variables (e.g., catalyst loading, reaction time). For example, yields in Grignard routes may drop if moisture levels exceed 50 ppm .

- Analytical Validation : Cross-check purity using orthogonal methods (e.g., HPLC vs. GC-MS) to identify undetected impurities .

- Literature Comparison : Contrast protocols from industrial (e.g., ECHA) and academic sources (e.g., PubChem) to identify discrepancies in starting material quality or equipment .

Q. What advanced synthetic applications utilize this compound’s cyclopropyl group to construct complex architectures?

- Methodological Answer :

- Spirocyclic Systems : React with thioureas or oxazolines to form spirocyclopropane derivatives, exploiting the ring’s strain for regioselective ring-opening .

- Heterocycle Synthesis : Use in Pictet-Spengler reactions to generate tetrahydroisoquinolines or as a dienophile in Diels-Alder reactions for bicyclic compounds .

- Biologically Active Analogues : Incorporate into Tadalafil-like scaffolds via [3+2] cycloadditions, where the cyclopropyl group modulates bioactivity by restricting conformational mobility .

Data Contradiction Analysis

Q. How do steric effects of the cyclopropyl group influence reaction outcomes compared to linear alkyl aldehydes?

- Methodological Answer :

- Case Study : In nucleophilic additions, linear aldehydes (e.g., pentanal) exhibit faster kinetics, while this compound’s rigid structure slows reactions but improves selectivity for syn adducts. Validate via DFT calculations or kinetic isotope effects .

- Experimental Design : Compare reaction rates and stereoselectivity using chiral GC or NMR. For example, Grignard additions to this compound yield >90% syn products vs. 60–70% for linear analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.